
Ibutamoren
Overview
Description
Ibutamoren (MK-677) is a non-peptide growth hormone secretagogue (GHS) that selectively activates the ghrelin receptor (GHS-R1a), stimulating pulsatile growth hormone (GH) and insulin-like growth factor-1 (IGF-1) release . Unlike peptide-based GHSs, this compound exhibits high oral bioavailability and a prolonged half-life (~6–8 hours), enabling once-daily dosing .
Preparation Methods
The synthesis of ibutamoren involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the preparation of the spiroindoline intermediate, followed by its coupling with other components to form the final product. Industrial production methods often utilize high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Ibutamoren undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions include hydroxylated and dealkylated derivatives. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Scientific Research Applications
Growth Hormone Deficiency
Ibutamoren is primarily investigated for its role in treating growth hormone deficiency (GHD). It has been designated as an orphan drug by the FDA and the European Medicines Agency, allowing for its study in rare diseases associated with GHD .
Clinical Findings:
Sarcopenia and Muscle Wasting
This compound has been explored for its effects on sarcopenia, particularly in older adults at risk of muscle loss. Research indicates that it may help preserve lean body mass in this population.
Case Studies:
- A two-year randomized controlled trial demonstrated increased GH secretion and fat-free mass in older adults . However, functional improvements were noted only in sarcopenic individuals .
Alzheimer’s Disease
There has been interest in this compound's potential to slow cognitive decline in Alzheimer's disease through its effects on IGF-1 levels. However, a large randomized controlled trial found no significant difference between this compound and placebo regarding cognitive function or physical decline over 12 months .
Bone Health
Although this compound activates biomarkers signaling bone resorption, it has not been shown to improve bone mineral density significantly . Further research is needed to clarify its role in osteoporosis treatment.
Summary of Clinical Trials
The following table summarizes various clinical trials involving this compound across different conditions:
Condition | Dosage | Duration | Outcome |
---|---|---|---|
Growth Hormone Deficiency | 25 mg daily | 12 months | Increased IGF-1, slight metabolic benefits |
Sarcopenia | 25 mg daily | 12 months | Increased fat-free mass |
Alzheimer’s Disease | 25 mg daily | 12 months | No significant cognitive improvement |
Post-Hip Fracture | 25 mg daily | 6 months | Improved nutritional status |
Older Adults | 2-25 mg daily | Up to 2 years | Preservation of fat-free mass |
Mechanism of Action
Ibutamoren exerts its effects by mimicking the action of ghrelin, a hormone that stimulates the release of growth hormone from the pituitary gland. By binding to ghrelin receptors in the brain, this compound prompts the release of growth hormone and insulin-like growth factor 1. This activation leads to increased muscle mass, bone density, and overall physical performance. The molecular targets and pathways involved include the growth hormone receptor and the insulin-like growth factor 1 receptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Peptide-Based Growth Hormone Secretagogues (GHRPs)
GHRP-2 and GHRP-6
- Mechanism : Bind to GHS-R1a, activating phospholipase C and increasing intracellular calcium to stimulate GH release .
- Administration : Subcutaneous injection due to poor oral bioavailability .
- Half-Life : Short (~20–30 minutes), requiring multiple daily doses .
- Efficacy : GHRP-2 increases GH secretion more potently than growth hormone-releasing hormone (GHRH), with a 2-fold higher peak GH concentration in young adults . However, its effects are transient compared to ibutamoren .
- Clinical Use: Limited by frequent dosing but effective in improving appetite and IGF-1 levels in cachexia .
Ipamorelin
- Mechanism : Synthetic pentapeptide acting as a selective ghrelin receptor agonist .
- Administration: Subcutaneous or intravenous .
- Efficacy : Shows dose-dependent improvements in postoperative ileus and stimulates GH without significant effects on cortisol or prolactin . Unlike this compound, ipamorelin has minimal impact on appetite .
Non-Peptide Growth Hormone Secretagogues
L-163,191 (MK-0677 precursor)
- A predecessor to this compound with similar GHS-R1a affinity but suboptimal pharmacokinetics, leading to this compound’s development .
Recombinant Human Growth Hormone (rhGH)
- Mechanism: Directly replaces endogenous GH, bypassing GHS-R1a .
- Efficacy : Superior to this compound in severe growth hormone deficiency (GHD), with rhGH-treated children achieving 8.4 cm/year height velocity vs. 5.2 cm/year for this compound .
- Limitations: Requires daily injections and poses risks of insulin resistance and joint pain, which are less pronounced with this compound .
Selective Androgen Receptor Modulators (SARMs)
- Mechanistic Difference : SARMs (e.g., Ostarine, Ligandrol) selectively modulate androgen receptors, whereas this compound acts via GH/IGF-1 pathways .
- Synergy : Stacking this compound with SARMs enhances muscle growth and recovery, leveraging complementary pathways .
Comparative Data Table
Compound | Class | Administration | Half-Life | Key Effects | FDA-Approved |
---|---|---|---|---|---|
This compound | Non-peptide GHS | Oral | 6–8 hours | ↑ GH/IGF-1, ↑ appetite, ↑ bone density | No |
GHRP-2 | Peptide GHS | Subcutaneous | 20–30 mins | Rapid GH spikes, ↑ IGF-1 | No |
Ipamorelin | Peptide GHS | Subcutaneous | 2–3 hours | Selective GH release, minimal appetite effects | No |
rhGH | Recombinant hormone | Subcutaneous | 2–3 hours | Direct GH replacement, superior in severe GHD | Yes (for GHD) |
SARMs | Androgen modulators | Oral | Varies | Muscle hypertrophy, no GH stimulation | No |
Key Research Findings
- Nitrogen Balance : this compound maintained nitrogen balance during caloric restriction (0.31 ± 0.21 g/day vs. -1.48 g/day with placebo) .
- Bone Metabolism : Increased serum osteocalcin (29.4%) and bone-specific alkaline phosphatase (10.4%) after 9 weeks of treatment .
- Body Composition : Sustained increases in lean mass over 2 years, though fat mass also rose in some studies .
- Structural Insights : Cryo-EM studies show this compound occupies the same GHSR binding pockets as ghrelin but with distinct hydrophobic interactions, explaining its prolonged activity .
Biological Activity
Ibutamoren, also known as MK-0677 or this compound mesylate, is a non-peptidyl growth hormone secretagogue (GHS) that has garnered significant attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on growth hormone (GH) levels, and relevant clinical research findings.
This compound functions primarily as an agonist of the ghrelin receptor (GHSR), which is predominantly located in the hypothalamus. By binding to these receptors, this compound stimulates the release of growth hormone from the anterior pituitary gland. It also acts as an antagonist to somatostatin, a hormone that inhibits GH release, thereby prolonging the elevation of GH levels post-administration .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : Greater than 60%, allowing it to be administered orally.
- Half-life : Approximately 12 hours, enabling once-daily dosing .
- Potency : Demonstrated significant increases in serum GH and insulin-like growth factor 1 (IGF-1) levels following administration .
1. Effects on GH and IGF-1 Levels
A pivotal study investigated the impact of this compound on GH secretion in older adults. In this double-blind, placebo-controlled trial involving 65 participants aged 60 to 81, subjects received daily doses of this compound for two years. The results indicated that:
- Serum IGF-1 levels increased significantly in those receiving this compound compared to placebo.
- GH levels remained elevated throughout the treatment period and returned to baseline after cessation .
2. Body Composition Changes
Another study highlighted the effects of this compound on body composition:
- Participants exhibited an increase in fat-free mass and a redistribution of subcutaneous fat to the limbs.
- Improvements were particularly noted in sarcopenic individuals, suggesting potential benefits for muscle mass preservation in aging populations .
3. Metabolic Effects
Research has also explored the metabolic implications of this compound:
- A study showed that oral administration at doses ranging from 4 mg/kg resulted in a 1.8-fold increase in peak GH concentrations without significant changes in overall body weight or fat mass after six weeks .
- Additionally, there was evidence suggesting potential benefits for conditions such as osteoporosis and cachexia associated with cancer .
Table: Summary of Key Clinical Findings
Safety and Side Effects
This compound has been reported to have a favorable safety profile. Common side effects include:
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Ibutamoren’s mechanism of action as a growth hormone secretagogue (GHS)?
this compound activates the ghrelin receptor (GHS-R) via L-type Ca²⁺ channels and protein kinase C pathways, stimulating GH and IGF-1 secretion. Key models include:
- In vitro assays using pituitary cells to measure GH release .
- Rodent studies to evaluate oral bioavailability and dose-dependent effects on IGF-1 levels .
- Human clinical trials assessing GH/IGF-1 response in healthy volunteers and specific populations (e.g., elderly or catabolic states) .
Q. How do biomarkers like IGF-1 and GH levels correlate with this compound’s efficacy in clinical trials?
IGF-1 and GH levels are primary endpoints. For example:
- A 25 mg/day dose in healthy adults increased IGF-1 by 60–80% over 2 weeks, mimicking 6–8 IU injectable GH .
- In calorie-restricted volunteers, this compound maintained nitrogen balance (0.31 g/day vs. -1.48 g/day in placebo), linked to preserved IGF-1 levels .
- Baseline IGF-1 levels inversely correlate with treatment efficacy, with greater responses in deficient populations .
Q. What are the standard protocols for dosing this compound in human trials?
- Dosage : 25 mg/day orally, showing diminishing returns beyond this dose .
- Duration : Trials range from 2 weeks (acute metabolic effects) to 9 weeks (bone metabolism studies) .
- Key considerations : Stratify participants by baseline GH/IGF-1 levels and monitor glucose tolerance due to GH-induced insulin resistance .
Advanced Research Questions
Q. How do contradictory findings on this compound’s efficacy in pediatric growth hormone deficiency (GHD) inform trial design?
- Contradiction : this compound showed inferior efficacy vs. recombinant human GH (rhGH) in severe GHD children but comparable results in moderate cases .
- Methodological insight : Stratify cohorts by GHD severity (e.g., IGF-I ≤30 µg/L vs. >30 µg/L) and use randomized crossover designs to control for inter-individual variability .
Q. What are the limitations of current safety data on this compound’s long-term use in chronic diseases?
- Cardiovascular risks : A clinical trial halted due to potential heart failure links, though mechanisms remain unclear .
- Bone metabolism : While short-term use increased bone turnover markers (e.g., N-telopeptide +22.6%), long-term effects on fracture risk are unstudied .
- Ethical considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize trials in populations with clear clinical need (e.g., sarcopenia) .
Q. How does this compound compare to other GHSs (e.g., ipamorelin) in modulating body composition?
- This compound : Increases fat-free mass and energy expenditure but may elevate fat mass in elderly cohorts .
- Ipamorelin : Selective GH release without appetite stimulation, making it preferable for studies on muscle preservation without weight gain .
- Methodological recommendation : Use dual-energy X-ray absorptiometry (DEXA) for precise body composition analysis in comparative trials .
Q. Methodological Recommendations
- Trial Design : Use double-blind, placebo-controlled protocols with stratification by baseline biomarkers .
- Data Analysis : Address confounding factors (e.g., age, baseline GH levels) via multivariate regression .
- Ethical Compliance : Adhere to ICMJE standards for chemical purity and safety reporting .
Properties
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166700 | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-47-6 | |
Record name | Ibutamoren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibutamoren [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159634-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUTAMOREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.